2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone
Description
2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS: 898753-96-3) is a chlorinated aromatic ketone with the molecular formula C₁₇H₁₆Cl₂O and a molecular weight of 307.21 g/mol . Its structure features a propiophenone backbone substituted with two chlorine atoms at the 2' and 3' positions and a 2,6-dimethylphenyl group at the 3-position.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-5-3-6-12(2)13(11)9-10-16(20)14-7-4-8-15(18)17(14)19/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTBKMCUJRHHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644808 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-18-5 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dichloro-3-(2,6-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-dimethylbenzoyl chloride with 2,3-dichloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 2’,3’-Dichloro-3-(2,6-dimethylphenyl)propiophenone follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality.
Types of Reactions:
Oxidation: 2’,3’-Dichloro-3-(2,6-dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The chlorine atoms in the compound can be substituted by other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2’,3’-Dichloro-3-(2,6-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-(2,6-dimethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone, differing in substituent positions, functional groups, or electronic properties. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Physical Properties of Analogous Compounds
Structural Isomerism: Chlorine Position
- 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS: N/A) shares the same molecular formula (C₁₇H₁₆Cl₂O) and weight as the target compound but differs in chlorine substituent positions (2',4' vs. 2',3') . This positional isomerism may lead to variations in steric hindrance and electronic effects, influencing reactivity in coupling reactions or biological activity.
Functional Group Substitution: Cyano vs. Chlorine
- 4'-Cyano-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-46-6) replaces chlorine with a cyano (-CN) group, altering its electronic profile. Its lower molecular weight (261.32 g/mol) suggests reduced polarity relative to chlorinated analogs.
Heteroatom Incorporation: Thiomethyl Group
- 2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-65-9) introduces a sulfur-containing thiomethyl (-SCH₃) group. The sulfur atom increases molecular weight (325.25 g/mol) and may improve solubility in nonpolar solvents due to enhanced lipophilicity. Its higher boiling point (423.7°C) compared to methyl-substituted analogs (e.g., 411.4°C in ) reflects stronger intermolecular interactions .
Methyl-Substituted Analogs
- 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-68-2) replaces chlorine with methyl groups, resulting in a less polar compound (C₁₉H₂₂O, MW: 266.38 g/mol). Methyl groups are electron-donating, which could stabilize carbocation intermediates in synthesis. Its predicted lower density (1.011 g/cm³) aligns with reduced halogen-induced molecular packing .
Implications of Substituent Variations
Reactivity: Chlorine and cyano groups direct electrophilic substitutions to specific ring positions, whereas methyl groups activate the ring for further functionalization.
Physical Properties : Chlorinated compounds generally exhibit higher boiling points and densities than methylated analogs due to increased polarity and molecular weight.
Applications: Thiomethyl and cyano derivatives may show enhanced bioavailability in drug design, while methylated analogs could serve as intermediates in materials science.
Biological Activity
2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone is an organic compound with potential biological activities due to its unique chemical structure. This compound features a dichloro substitution on the aromatic ring and a propiophenone moiety, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C19H18Cl2O
- Molecular Weight : 347.25 g/mol
- CAS Number : 898754-82-0
- Boiling Point : Approximately 421ºC at 760 mmHg
- Density : 1.011 g/cm³
The compound's structure includes a ketone functional group and aromatic rings, which are significant for its chemical reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling and physiological responses.
- Oxidative Stress Modulation : Its structure may allow it to modulate oxidative stress within cells, impacting cell survival and apoptosis.
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives of propiophenones have been evaluated for their effectiveness against various bacterial strains.
| Compound Name | Activity | Reference |
|---|---|---|
| 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone | Antimicrobial | |
| Benzoylbenzophenone thiosemicarbazones | Antimicrobial |
Cytotoxicity Studies
Research has demonstrated that related compounds can induce cytotoxic effects in cancer cell lines. For example, thiosemicarbazone derivatives derived from acetophenone have shown significant cytotoxicity against K562 cells, suggesting potential applications in cancer therapy.
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| TSC-Cl | K562 | ~10 | Induces apoptosis |
| TSC-Me | K562 | ~10 | Alters mitochondrial function |
Case Studies
- Thiosemicarbazone Derivatives : A study on thiosemicarbazone derivatives of acetophenone highlighted their ability to induce mitochondrial dysfunction and cell death in K562 leukemia cells. The findings suggest that structural modifications can enhance biological activity, providing insights into the design of new therapeutic agents .
- In Vivo Studies : In vivo studies on similar compounds have shown promising results in tumor growth inhibition without significant toxicity to normal cells. This indicates the potential of these compounds as anti-cancer agents .
Q & A
Q. What are the recommended methods for synthesizing 2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone with high purity?
Methodological Answer:
- Friedel-Crafts Acylation : Use 2,6-dimethylbenzene as the aromatic substrate with a chloro-substituted propiophenone precursor. Catalyze with anhydrous AlCl₃ in a non-polar solvent (e.g., dichloromethane) under inert conditions to minimize side reactions .
- Halogenation Post-Functionalization : Introduce chlorine atoms at positions 2' and 3' via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in acetic acid, followed by recrystallization in ethanol for purification .
- Purity Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) and LC-MS-ELSD to detect trace impurities .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability Assay : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation kinetics via UV-Vis spectroscopy (λ = 240–300 nm) over 24–72 hours.
- Structural Confirmation : Use FT-IR to track carbonyl (C=O) peak shifts (1700–1750 cm⁻¹) and NMR (¹H/¹³C) to identify hydrolyzed byproducts (e.g., carboxylic acids) .
- Key Finding : Chlorine substituents at 2' and 3' positions increase steric hindrance, reducing hydrolysis rates at neutral pH compared to non-chlorinated analogs .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation : Use fume hoods, nitrile gloves, and full-face shields during synthesis. Avoid skin contact due to potential irritant effects (H313/H333) .
- Waste Management : Collect halogenated waste in sealed containers for incineration by certified facilities to prevent environmental release of chlorinated byproducts .
- Emergency Response : In case of inhalation, administer oxygen and seek immediate medical attention. For eye exposure, rinse with water for 15+ minutes .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
Methodological Answer:
- Controlled Reactivity Studies : Compare SN1/SN2 pathways using polar aprotic (DMSO) vs. protic (methanol) solvents. Track intermediate formation via LC-MS and kinetic isotope effects (KIE) .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and identify steric/electronic barriers from 2,6-dimethylphenyl groups .
- Resolution : Steric hindrance from the 2,6-dimethyl group suppresses SN2 mechanisms, favoring SN1 pathways in polar solvents. Conflicting literature may arise from solvent purity or temperature variability .
Q. What experimental designs are optimal for assessing its environmental persistence in aquatic ecosystems?
Methodological Answer:
- Microcosm Simulation : Expose the compound to freshwater/sediment systems under controlled light, temperature, and microbial activity. Monitor degradation via GC-MS every 7 days for 90 days .
- Biotic/Abiotic Partitioning : Measure adsorption coefficients (Kd) using HPLC and quantify biodegradation via BOD5 tests with activated sludge .
- Key Data : Chlorine substituents increase hydrophobicity (logP ~3.8), leading to sediment binding and reduced bioavailability for microbial degradation .
Q. How does the compound’s electronic configuration influence its interaction with cytochrome P450 enzymes?
Methodological Answer:
- In Vitro Metabolism Assay : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via UPLC-QTOF-MS/MS (ESI+ mode) .
- Docking Simulations : Use AutoDock Vina to model interactions between the dichloro-dimethylphenyl moiety and CYP3A4/2D6 active sites .
- Finding : The electron-withdrawing chlorine groups reduce metabolic oxidation rates, increasing plasma half-life compared to non-halogenated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
